molecular formula C20H30N2O4 B8189409 cis-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester

cis-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8189409
M. Wt: 362.5 g/mol
InChI Key: XAWZMEMDSCFQDQ-ZYMOGRSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyl group, a Boc-protected amino group, and an ethyl ester, makes it a valuable intermediate in synthetic organic chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid ethyl ester as the core structure.

  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions to form the Boc-protected intermediate.

  • Benzyl Introduction: The benzyl group is introduced via a benzyl halide (e.g., benzyl chloride) in the presence of a base such as triethylamine.

  • Stereochemistry Control: The stereochemistry is controlled to ensure the cis configuration is maintained throughout the synthesis.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to achieve high yields and consistent quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Various nucleophiles, strong bases like sodium hydride (NaH)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alcohols, amines, halides

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which cis-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester exerts its effects depends on its specific derivatives and applications. Generally, the compound interacts with molecular targets through binding to enzymes or receptors, influencing biological pathways. The Boc-protected amino group plays a crucial role in ensuring stability and selectivity in these interactions.

Comparison with Similar Compounds

  • N-Boc-protected amino acids: These compounds also feature Boc-protected amino groups but differ in their core structures.

  • Benzyl-protected amines: Similar to the benzyl group in the compound, these amines are protected by benzyl groups for stability.

  • Piperidine derivatives: Other piperidine derivatives may have different substituents or functional groups, leading to varied properties and applications.

Uniqueness: The combination of the benzyl group, Boc-protected amino group, and ethyl ester in cis-1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester provides a unique structural framework that distinguishes it from other similar compounds. This uniqueness allows for specific applications and interactions that are not possible with other compounds.

Properties

IUPAC Name

ethyl (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(13-15-9-7-6-8-10-15)14-17(16)21-19(24)26-20(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,21,24)/t16?,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWZMEMDSCFQDQ-ZYMOGRSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(C[C@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.